molecular formula C12H17NO2 B8291290 3-[(Ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid

3-[(Ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid

Cat. No. B8291290
M. Wt: 207.27 g/mol
InChI Key: YVKYQSNIFFIFBH-UHFFFAOYSA-N
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Patent
US08410151B2

Procedure details

To a solution of 3-[(ethyl-methyl-amino)-methyl]-5-methyl-benzoic acid (215 mg, 1.04 mmol) in THF (5 mL), PyBOP (541 mg, 1.04 mmol) followed by DIPEA (269 mg, 2.08 mmol) is added. The mixture is stirred until all solid material has dissolved and is then transferred into a 1M solution of hydrazine in THF (8.3 mL; 266 mg, 8.33 mmol). The resulting suspension is stirred at rt for 1 h before it is diluted with EA and washed with water. The org. extract is concentrated and dried to give the crude title compound as a white solid (640 mg). LC-MS: tR=0.35 min, [M+1]+=222.05.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
541 mg
Type
reactant
Reaction Step Two
Name
Quantity
269 mg
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
8.3 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:15])[CH:14]=1)[C:9](O)=[O:10])[CH3:4])[CH3:2].C1CN([P+](O[N:33]2[N:41]=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.NN>C1COCC1.CC(=O)OCC>[CH2:1]([N:3]([CH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:15])[CH:14]=1)[C:9]([NH:33][NH2:41])=[O:10])[CH3:4])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
C(C)N(C)CC=1C=C(C(=O)O)C=C(C1)C
Step Two
Name
Quantity
541 mg
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
269 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O
Step Eight
Name
Quantity
8.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until all solid material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred at rt for 1 h before it
Duration
1 h
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C)CC=1C=C(C(=O)NN)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: CALCULATEDPERCENTYIELD 278.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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